

An In-depth Technical Guide to 7-Methoxy-4-nitro-1H-indole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Methoxy-4-nitro-1H-indole

Cat. No.: B182110

[Get Quote](#)

CAS Number: 175913-32-3

Prepared by: Gemini, Senior Application Scientist

Foreword: Navigating the Known and the Novel

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical properties and potential applications of **7-Methoxy-4-nitro-1H-indole**. It is important to note that while this compound is commercially available, the publicly accessible scientific literature lacks extensive, dedicated experimental studies on its synthesis, characterization, and reactivity. Consequently, this guide has been meticulously compiled by synthesizing direct information where available, and by drawing logical, evidence-based extrapolations from established chemical principles and the well-documented behavior of structurally analogous methoxyindoles and nitroindoles. Our objective is to provide a robust framework for future research and application development involving this promising heterocyclic scaffold.

Section 1: Molecular Overview and Physicochemical Properties

7-Methoxy-4-nitro-1H-indole belongs to the indole family, a "privileged structure" in medicinal chemistry due to its prevalence in biologically active compounds.^[1] The molecule incorporates two key functional groups that significantly influence its electronic properties and reactivity: an

electron-donating methoxy group ($-\text{OCH}_3$) at the 7-position and a powerful electron-withdrawing nitro group ($-\text{NO}_2$) at the 4-position.

Table 1: Physicochemical Properties of **7-Methoxy-4-nitro-1H-indole**

Property	Value	Source
CAS Number	175913-32-3	[2] [3]
Molecular Formula	$\text{C}_9\text{H}_8\text{N}_2\text{O}_3$	[3]
Molecular Weight	192.17 g/mol	[3]
Appearance	Data not available (predicted to be a yellow or brownish solid)	General knowledge of nitroaromatics
Purity	$\geq 95\% - \geq 98\%$ (as offered by commercial suppliers)	[3] [4]
Storage	Room temperature, dry conditions	[3]

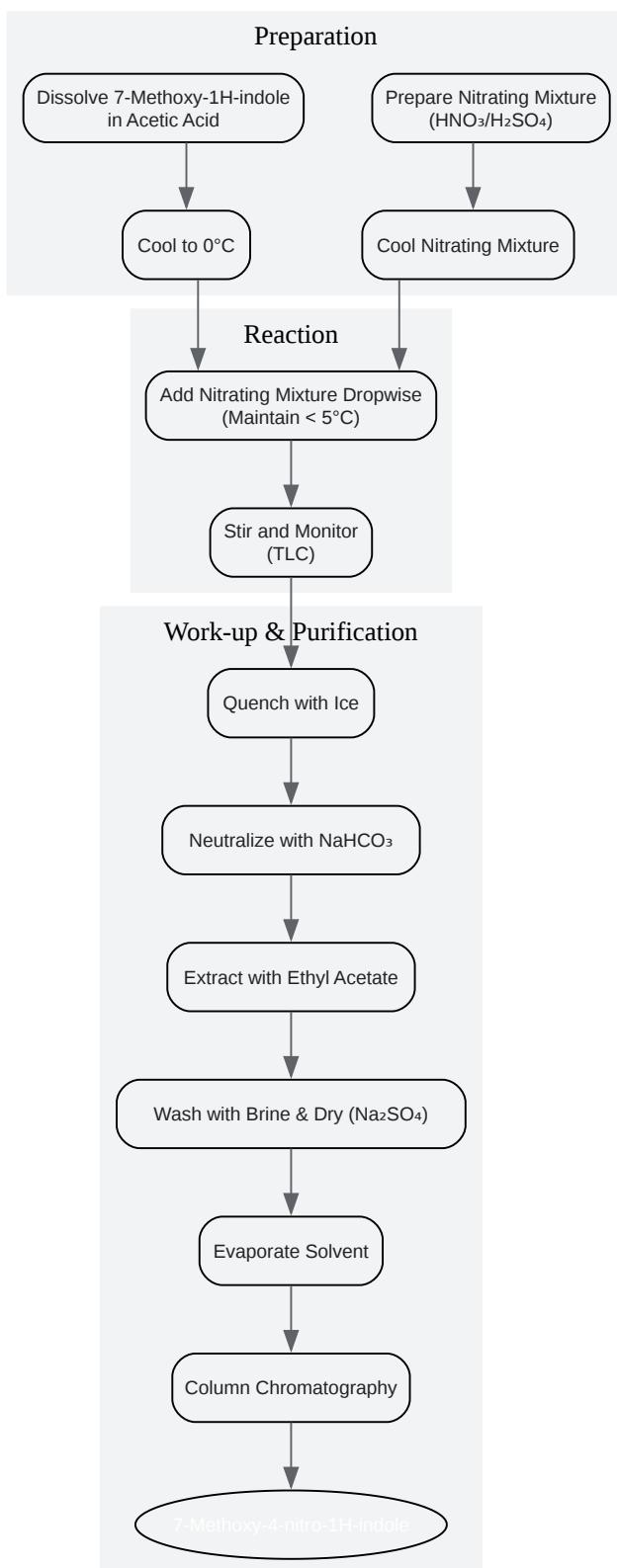
The strategic placement of the methoxy and nitro groups is predicted to create a molecule with a distinct electronic profile, rendering the indole core susceptible to specific types of chemical transformations.

Section 2: Proposed Synthetic Routes and Methodologies

While a specific, peer-reviewed synthesis for **7-Methoxy-4-nitro-1H-indole** is not readily available, established methods for the synthesis of substituted indoles provide a strong foundation for its preparation.

Electrophilic Nitration of 7-Methoxy-1H-indole

The most direct and plausible synthetic route is the electrophilic nitration of the readily available precursor, 7-methoxy-1H-indole. The methoxy group at the 7-position is an ortho-, para-director. However, due to the nature of the indole ring, nitration is expected to occur on the


benzene portion. The electron-donating nature of the methoxy group will activate the aromatic ring, and the nitro group is anticipated to be directed to the 4- and 6-positions.

A protocol for the synthesis of the related 7-methoxy-5-nitro-1H-indole via direct nitration has been described, which can be adapted for the synthesis of the 4-nitro isomer.^[5] Separation of the resulting regioisomers would be necessary.

Proposed Experimental Protocol:

- **Dissolution:** Dissolve 7-methoxy-1H-indole in a suitable solvent such as acetic acid or sulfuric acid and cool the mixture to 0°C in an ice bath.
- **Nitrating Mixture Preparation:** Separately, prepare a nitrating mixture of nitric acid and sulfuric acid, and cool it to 0°C.
- **Controlled Addition:** Add the nitrating mixture dropwise to the solution of 7-methoxy-1H-indole, ensuring the temperature is maintained below 5°C to control the reaction and minimize side-product formation.
- **Reaction Monitoring:** Stir the reaction mixture at a low temperature for a designated period, monitoring the progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by carefully pouring the mixture over crushed ice.
- **Neutralization and Extraction:** Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate) and extract the product into an organic solvent like ethyl acetate.
- **Purification:** Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude product, likely a mixture of 4-nitro and 6-nitro isomers, will require purification by column chromatography to isolate the desired **7-Methoxy-4-nitro-1H-indole**.

Diagram 1: Proposed Synthetic Workflow for **7-Methoxy-4-nitro-1H-indole**

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **7-Methoxy-4-nitro-1H-indole**.

Alternative Multi-step Syntheses

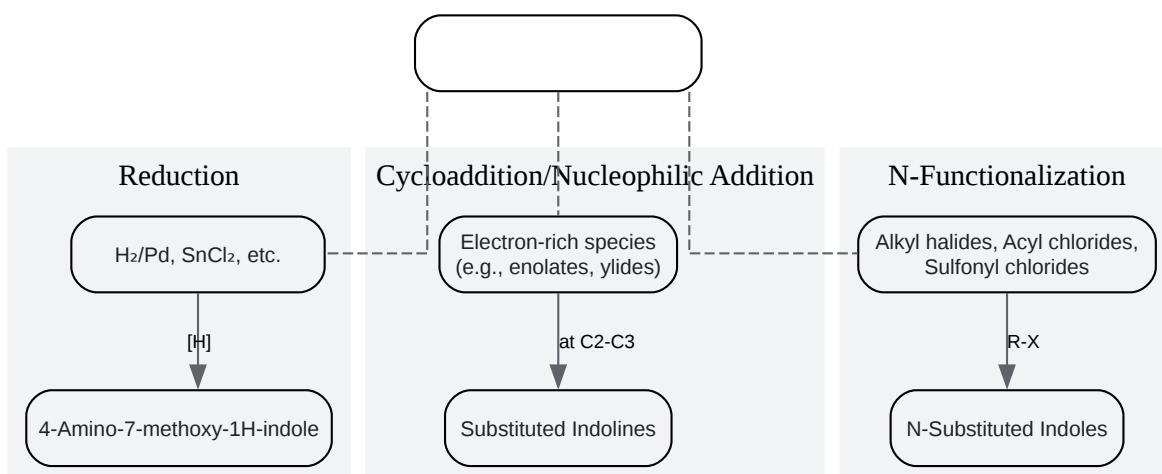
More complex, multi-step synthetic routes, such as the Fischer, Reissert, or Bartoli indole syntheses, could also be envisioned.[6][7][8][9] These would involve the synthesis of a suitably substituted nitroarene precursor followed by cyclization to form the indole ring. For instance, a Bartoli approach could utilize an ortho-substituted nitroarene and a vinyl Grignard reagent.[8] While potentially offering greater regiocontrol, these methods are more synthetically demanding.

Section 3: Spectroscopic Characterization (Predicted)

Detailed experimental spectroscopic data for **7-Methoxy-4-nitro-1H-indole** is not currently published. However, based on the known spectral properties of substituted indoles, a predicted profile can be outlined.[10][11][12][13]

Table 2: Predicted Spectroscopic Data for **7-Methoxy-4-nitro-1H-indole**

Technique	Predicted Observations	Rationale
¹ H NMR	Aromatic protons with distinct chemical shifts due to anisotropic effects of the nitro group and electronic effects of the methoxy group. A singlet for the methoxy protons. A broad singlet for the N-H proton.	The electron-withdrawing nitro group will deshield adjacent protons, shifting them downfield. The electron-donating methoxy group will shield adjacent protons.
¹³ C NMR	Resonances for nine distinct carbon atoms. The carbon bearing the nitro group will be significantly deshielded.	The electronic environment of each carbon is unique, leading to nine distinct signals.
IR Spectroscopy	Characteristic peaks for N-H stretching, C-H aromatic stretching, asymmetric and symmetric NO ₂ stretching, and C-O stretching of the methoxy group.	These functional groups have well-defined vibrational frequencies.
Mass Spectrometry	A molecular ion peak (M ⁺) corresponding to the molecular weight of 192.17. Fragmentation patterns characteristic of the indole ring and loss of the nitro and methoxy groups.	This provides confirmation of the molecular weight and structural information.
UV-Vis Spectroscopy	Absorption maxima influenced by the extended conjugation of the indole ring system and the electronic transitions associated with the nitro and methoxy substituents.	Substituents on the indole ring are known to affect the energy of the ¹ L _a and ¹ L _e transitions. [10] [11]


Section 4: Reactivity and Potential Applications

The chemical reactivity of **7-Methoxy-4-nitro-1H-indole** is governed by the interplay of its functional groups.

Reactivity Profile

- Electrophilic Nature of the Indole Core: The potent electron-withdrawing nitro group deactivates the indole ring towards electrophilic substitution. However, it significantly enhances the electrophilicity of the C2-C3 double bond, making it susceptible to nucleophilic attack and cycloaddition reactions.[1][14][15] This reactivity opens avenues for the synthesis of complex, diversely substituted indoline scaffolds.
- Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., H_2/Pd , SnCl_2 , $\text{Na}_2\text{S}_2\text{O}_4$). This transformation provides a key intermediate, 4-amino-7-methoxy-1H-indole, which can be further functionalized to generate a library of derivatives for biological screening.
- N-Functionalization: The indole nitrogen can be alkylated, acylated, or sulfonylated to introduce various substituents, further diversifying the molecular structure for structure-activity relationship (SAR) studies.

Diagram 2: Key Reactivity Pathways of **7-Methoxy-4-nitro-1H-indole**

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. 175913-32-3|7-Methoxy-4-nitro-1H-indole|BLD Pharm [bldpharm.com]
- 3. 7-Methoxy-4-nitro-1H-indole [myskinrecipes.com]
- 4. 7-Methoxy-4-nitro-1H-indole | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 9. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 10. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1L_b transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1L_b transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optical properties of 3-substituted indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05405D [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06658C [pubs.rsc.org]
- 15. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 7-Methoxy-4-nitro-1H-indole]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b182110#7-methoxy-4-nitro-1h-indole-cas-number-175913-32-3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com